molecular formula C15H15NO3S B2792153 Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone CAS No. 2034286-60-5

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone

Cat. No.: B2792153
CAS No.: 2034286-60-5
M. Wt: 289.35
InChI Key: UQLMYURIIOKQEM-UHFFFAOYSA-N
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Description

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a heterocyclic compound that combines a furan ring, a thiazolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the reaction of furan-2-carbaldehyde with 2-(4-methoxyphenyl)thiazolidine-3-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiazolidine-2-thione derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(phenyl)methanone: Similar structure but lacks the thiazolidine ring.

    2-(4-Methoxyphenyl)thiazolidin-3-one: Similar structure but lacks the furan ring.

Uniqueness

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is unique due to the combination of the furan ring, thiazolidine ring, and methoxyphenyl group, which imparts distinct biological activities and chemical properties .

Properties

IUPAC Name

furan-2-yl-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-18-12-6-4-11(5-7-12)15-16(8-10-20-15)14(17)13-3-2-9-19-13/h2-7,9,15H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLMYURIIOKQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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